molecular formula C7H11ClN2O B1420066 2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide CAS No. 1158075-57-0

2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide

Cat. No.: B1420066
CAS No.: 1158075-57-0
M. Wt: 174.63 g/mol
InChI Key: YXMRZCNUPULPAU-UHFFFAOYSA-N
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Description

2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide is a chemical compound with the molecular formula C7H11ClN2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro group, a cyano group, and a methylacetamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide typically involves the reaction of appropriate amines with chloroacetyl chloride and cyanoacetic acid derivatives. One common method includes the following steps:

    Reaction of amine with chloroacetyl chloride: The amine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate chloroacetamide.

    Addition of cyanoacetic acid derivative: The intermediate is then reacted with a cyanoacetic acid derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide undergoes various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Condensation reactions: The cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Condensation: Aldehydes or ketones in the presence of a base such as sodium ethoxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution reactions: Formation of substituted amides or thioamides.

    Condensation reactions: Formation of heterocyclic compounds such as pyridines or pyrimidines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide involves its interaction with specific molecular targets. The chloro and cyano groups can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in signal transduction, apoptosis, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1-cyano-1-methylethyl)-N-cyclopropylacetamide
  • 2-chloro-N-(1-cyano-1-methylethyl)-N-ethylacetamide
  • 2-chloro-N-(1-cyano-1-methylethyl)-N-phenylacetamide

Uniqueness

2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, potency, and selectivity towards molecular targets.

Properties

IUPAC Name

2-chloro-N-(2-cyanopropan-2-yl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O/c1-7(2,5-9)10(3)6(11)4-8/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMRZCNUPULPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N(C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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